4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(3-pyridinyl)pyrimidine

Description

Historical Context of Pyrimidine Research

Pyrimidine chemistry traces its origins to the late 19th century, with Adolf von Baeyer’s 1864 synthesis of barbituric acid from malonic acid and urea marking a foundational milestone. Systematic studies advanced in 1879 when Grimaux synthesized barbituric acid using urea and malonic acid under phosphorus oxychloride catalysis. By 1884, Pinner’s work on pyrimidine derivatives via ethyl acetoacetate and amidine condensation established methodologies for functionalizing the pyrimidine core. These efforts laid the groundwork for understanding pyrimidine’s aromatic heterocyclic properties, which later became critical in nucleic acid biochemistry and drug development.

Significance of Pyrimidines in Heterocyclic Chemistry

Pyrimidines are six-membered aromatic rings containing nitrogen atoms at the 1- and 3-positions, distinguishing them from pyrazine and pyridazine isomers. This electronic configuration enables diverse substitution patterns, facilitating interactions with biological targets. Pyrimidines serve as structural backbones for nucleotides (e.g., cytosine, thymine) and vitamins (e.g., thiamine). Their synthetic versatility is exemplified by barbiturates, antiviral agents, and kinase inhibitors, underscoring their centrality in medicinal chemistry.

Pharmacological Importance of Diazine Structures

Diazines, including pyrimidines, exhibit broad pharmacological activities due to their ability to mimic endogenous biomolecules. For instance, pyrimidine derivatives modulate inflammatory pathways (e.g., TLR4/NF-κB), inhibit microbial growth, and interfere with viral replication. The diazine scaffold’s planar geometry and hydrogen-bonding capacity enhance target binding, making it a privileged structure in drug design.

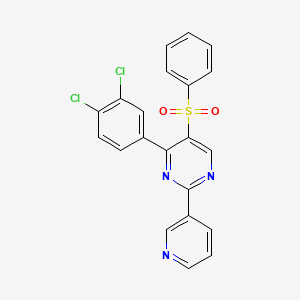

Structural Overview of 4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(3-pyridinyl)pyrimidine

This compound (C~21~H~13~Cl~2~N~3~O~2~S; molecular weight: 442.3 g/mol) features a pyrimidine core substituted at positions 2, 4, and 5 (Figure 1). Key structural elements include:

- Position 2 : 3-Pyridinyl group, contributing to π-stacking interactions.

- Position 4 : 3,4-Dichlorophenyl moiety, enhancing lipophilicity and halogen bonding.

- Position 5 : Phenylsulfonyl group, conferring metabolic stability and hydrogen-bond acceptor properties.

Table 1: Molecular Properties of 4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(3-pyridinyl)pyrimidine

| Property | Value |

|---|---|

| Molecular Formula | C~21~H~13~Cl~2~N~3~O~2~S |

| Molecular Weight | 442.3 g/mol |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2C3=CC(=C(C=C3)Cl)Cl)C4=CN=CC=C4 |

| InChIKey | CMTZXORZMMXAET-UHFFFAOYSA-N |

Rationale for Research Focus on Multi-Substituted Pyrimidines

Multi-substituted pyrimidines offer tunable electronic and steric properties, enabling precise modulation of biological activity. For example, 2,4,5,6-tetrasubstituted pyrimidines demonstrate potent antibacterial effects against biofilm-forming pathogens, while modifications at positions 4 and 5 enhance anti-inflammatory efficacy in acute lung injury models. The chlorine atoms in 4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(3-pyridinyl)pyrimidine likely improve membrane permeability and target affinity, aligning with trends in antimicrobial and anticancer agent design.

Properties

IUPAC Name |

5-(benzenesulfonyl)-4-(3,4-dichlorophenyl)-2-pyridin-3-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13Cl2N3O2S/c22-17-9-8-14(11-18(17)23)20-19(29(27,28)16-6-2-1-3-7-16)13-25-21(26-20)15-5-4-10-24-12-15/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTZXORZMMXAET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2C3=CC(=C(C=C3)Cl)Cl)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(3-pyridinyl)pyrimidine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure

The compound features a pyrimidine core substituted with a dichlorophenyl group and a phenylsulfonyl moiety, which contribute to its biological properties. The presence of the pyridine ring enhances its pharmacological profile by potentially increasing solubility and bioavailability.

Research indicates that compounds similar to 4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(3-pyridinyl)pyrimidine often act through multiple pathways:

- Inhibition of Kinases : Many pyrimidine derivatives are known to inhibit various kinases involved in cancer progression. For instance, studies have shown that similar compounds can inhibit glycogen synthase kinase 3β (GSK-3β), which plays a critical role in cellular signaling pathways associated with cancer and neurodegeneration .

- Anti-inflammatory Effects : Compounds with sulfonyl groups have demonstrated anti-inflammatory properties by inhibiting p38 MAPK pathways, which are crucial in the inflammatory response .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of 4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(3-pyridinyl)pyrimidine and related compounds:

Case Studies

- In Vitro Studies : A study evaluating the effects of similar pyrimidine derivatives on cancer cell lines revealed that certain substitutions enhance cytotoxicity while maintaining selectivity for tumor cells over normal cells. The compound exhibited significant inhibitory effects on cell proliferation at low micromolar concentrations.

- In Vivo Models : In vivo studies using rodent models demonstrated that administration of related compounds led to reduced tumor growth and lower inflammatory markers, suggesting potential therapeutic applications in cancer and inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenylsulfonyl and pyridine rings significantly influence the biological activity of the compound. Electron-withdrawing groups like chlorine on the aromatic rings enhance potency by stabilizing the active conformation necessary for target interaction.

- Dichlorophenyl Group : The presence of two chlorine atoms has been shown to increase binding affinity to target proteins due to enhanced electron density.

- Phenylsulfonyl Moiety : This group is essential for maintaining solubility and facilitating interactions with biological targets.

Comparison with Similar Compounds

Structural Analogues with Sigma Receptor Affinity

Compounds such as BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide) and BD 1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide) share the 3,4-dichlorophenyl moiety with the target compound. These are sigma receptor ligands, indicating that the dichlorophenyl group may play a critical role in receptor binding via hydrophobic interactions.

Key Differences :

- BD 1008/BD 1047: Ethylamine backbone with pyrrolidinyl/dimethylamino substituents.

- Target Compound : Pyrimidine core with sulfonyl and pyridinyl groups, likely favoring interactions with larger binding pockets (e.g., kinases).

Pyridinyl and Sulfonyl-Containing Derivatives

The compound 2-[[(4-chlorophenyl)methyl]sulfonyl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]pyrimidine (CAS 1311278-90-6, ) shares structural similarities with the target compound, including a pyrimidine core and sulfonyl group. However, it features a trifluoromethylpyridinyl substituent instead of a dichlorophenyl group.

Comparison of Physicochemical Properties :

*Estimated based on structural analysis.

The trifluoromethyl group in CAS 1311278-90-6 increases electronegativity and metabolic stability, whereas the dichlorophenyl group in the target compound enhances hydrophobic interactions.

Sertraline-Related Compounds

Sertraline-related compounds (), such as 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride , share the 3,4-dichlorophenyl motif but utilize a tetralinamine scaffold instead of pyrimidine. This highlights the dichlorophenyl group’s versatility in enhancing binding affinity across diverse pharmacophores, likely through π-π stacking or van der Waals interactions .

Research Findings and Implications

- Pharmacological Potential: The dichlorophenyl and sulfonyl groups suggest dual functionality—enhanced receptor binding and metabolic stability. This contrasts with fluorinated analogs (), which prioritize electronic effects over hydrophobicity.

- Structural Optimization : Substituting the pyridinyl group with thiazolyl or indazole moieties () could modulate target selectivity, as seen in compounds like 2-[6-[2-(3-pyridinyl)-5-thiazolyl]-2-pyridinyl]-pyrimidine .

- Challenges : The target compound’s synthesis may require specialized catalysts or protecting groups due to steric hindrance from the dichlorophenyl and sulfonyl substituents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(3-pyridinyl)pyrimidine?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Coupling Reactions : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling to introduce the pyridinyl group .

- Sulfonylation : React with phenylsulfonyl chloride under basic conditions (e.g., NaH) in anhydrous solvents like DMF or THF .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the final product .

- Key Considerations : Optimize temperature (60–100°C) and reaction time (12–24 hours) to balance yield and purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Compare peak assignments with analogous pyrimidine derivatives (e.g., 4-pyridinyl analogs in ).

- IR Spectroscopy : Validate sulfonyl (S=O, ~1350 cm⁻¹) and pyridinyl (C=N, ~1600 cm⁻¹) functional groups .

- Chromatography : Use HPLC with a C18 column (UV detection at 254 nm) to assess purity (>90% recommended) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in DMSO/water mixtures and compare with published pyrimidine structures .

Q. What solvents are compatible with this compound given limited solubility data?

- Methodological Answer :

- While solubility data for the exact compound is unavailable , similar sulfonyl-pyrimidines dissolve in polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (e.g., dichloromethane) .

- Experimental Tip : Perform solubility screening using 1–5 mg/mL increments in DMSO first, followed by dilution in aqueous buffers for biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts?

- Methodological Answer :

- DoE (Design of Experiments) : Vary catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), solvents (DMF vs. THF), and temperatures systematically .

- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., dehalogenated products) and adjust stoichiometry or reaction time accordingly .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining high yields (e.g., 80°C, 30 minutes) .

Q. How to resolve contradictions in spectroscopic data during structural characterization?

- Methodological Answer :

- Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., 4-pyridinyl vs. 3-pyridinyl analogs in ).

- Dynamic Effects : Consider tautomerism or rotational barriers (e.g., sulfonyl group conformation) that may split peaks in NMR .

- Computational Validation : Use DFT calculations (e.g., Gaussian) to simulate NMR spectra and match experimental data .

Q. What strategies are effective for identifying biological targets or mechanisms of action?

- Methodological Answer :

- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) due to pyrimidine’s affinity for ATP-binding pockets .

- SPR (Surface Plasmon Resonance) : Immobilize candidate proteins (e.g., EGFR) to measure binding kinetics (KD, kon/koff) .

- CRISPR-Cas9 Knockout : Validate target engagement by observing loss of activity in gene-edited cell lines .

Q. How to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies :

- Acidic/Base Conditions : Incubate in HCl (pH 2) or NaOH (pH 12) at 40°C for 24 hours; monitor degradation via HPLC .

- Oxidative Stress : Treat with 3% H₂O₂ and analyze for sulfoxide/sulfone derivatives .

- Long-Term Stability : Store lyophilized samples at -20°C with desiccants to prevent hydrolysis .

Q. What computational approaches predict interactions with biological targets or ADMET properties?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PyMOL to model binding to kinases (e.g., PDB ID: 1M17) .

- ADMET Prediction : Employ SwissADME or ADMETLab to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess protein-ligand complex stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.